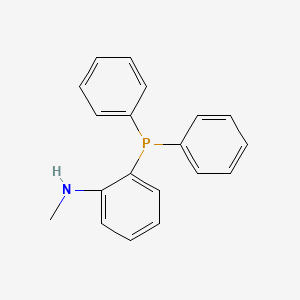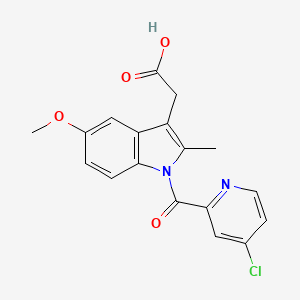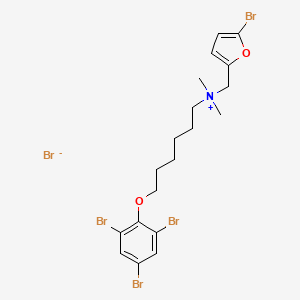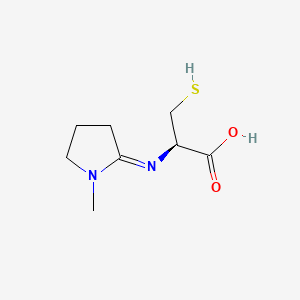
(R)-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the tert-Butylamino Group: This step may involve nucleophilic substitution reactions where a tert-butylamine is introduced.
Final Coupling: The final step involves coupling the benzofuran derivative with ethanone under specific conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The tert-butylamino group can participate in substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone could be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its therapeutic efficacy and reduce side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)-2-propanol and 2-(2-benzofuranyl)ethanol share structural similarities with ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone.
tert-Butylamino Compounds: Compounds like tert-butylamine and its derivatives also share the tert-butylamino group.
Uniqueness
What sets ®-1-(2-(2-(tert-Butylamino)-1-hydroxyethyl)benzofuran-7-yl)ethanone apart is its specific combination of the benzofuran ring, tert-butylamino group, and hydroxyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-[2-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone |
InChI |
InChI=1S/C16H21NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,13,17,19H,9H2,1-4H3/t13-/m1/s1 |
InChI Key |
UJFKLSLVTSFAQN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)C1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



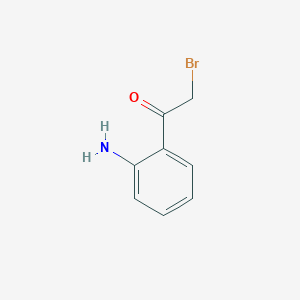
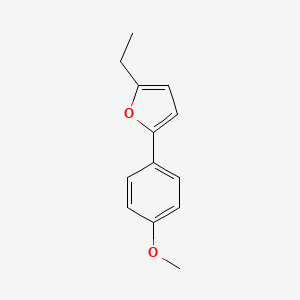
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
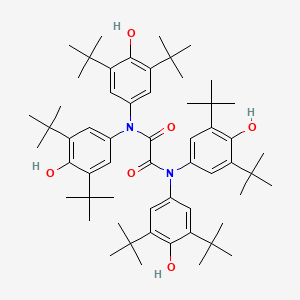
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
